3-(4-Methylpyrimidin-5-yl)propanoic acid
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Overview
Description
3-(4-Methylpyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyrimidin-5-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylpyrimidine with a suitable propanoic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(4-Methylpyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylpyrimidine: A precursor in the synthesis of 3-(4-Methylpyrimidin-5-yl)propanoic acid.
Propanoic Acid: A simple carboxylic acid that can be used as a starting material.
Pyrimidine Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of pyrimidine and propanoic acid. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(4-methylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6-7(2-3-8(11)12)4-9-5-10-6/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
HWGYCGGHROZNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1CCC(=O)O |
Origin of Product |
United States |
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